![molecular formula C17H16N4O B2877436 5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 338771-63-4](/img/structure/B2877436.png)
5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine
Description
5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine, also known as MMPP, is a synthetic compound that belongs to the class of phenylpyrimidines. It was first synthesized in 1977 by Heim and coworkers and has since been used extensively in scientific research. MMPP is a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine.
Scientific Research Applications
Antiviral Activity
A study on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including methyl and halogens, revealed their potential in inhibiting retrovirus replication in cell culture. Specifically, derivatives with 5-methyl substitution exhibited significant inhibition against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, demonstrating the antiviral capabilities of substituted pyrimidines, albeit with a focus on different substituents than the compound (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Chemical Synthesis and Rearrangement
Research on pyrimidine reactions, including thermal rearrangement of methoxypyrimidines, highlights the chemical versatility and potential for creating novel compounds through rearrangement processes. Such studies provide foundational knowledge for synthesizing and manipulating pyrimidines for various scientific applications (Brown & Lee, 1970).
Liquid Crystal Properties
The synthesis of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids demonstrates the utility of pyrimidine derivatives in material science, particularly in the development of liquid crystals. Compounds containing methyl and methoxy groups in lateral positions exhibited nematic liquid crystal properties, indicating potential applications in display technologies (Mikhaleva, 2003).
Crystal Structure Analysis
The crystal structure of the promutagen O4-methylthymidine provides insights into the molecular conformation and potential mispairing with guanine, which is crucial for understanding mutagenesis mechanisms. This type of research underscores the importance of crystallography in elucidating the structural basis of biological interactions and mutagenic potential (Brennan, Pyżalska, Blonski, Hruska, & Sundaralingam, 1986).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, for their anti-inflammatory and analgesic properties showcases the potential of pyrimidine derivatives in pharmaceutical research. These compounds exhibited significant activity, highlighting the therapeutic potential of pyrimidine-based structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Electronics
The synthesis and characterization of zinc complexes of Schiff and Mannich bases, including pyrimidine derivatives, contribute to the field of molecular electronics by providing insights into spin interactions and magnetic properties. This research can inform the development of spintronic devices and molecular magnets, demonstrating the broader applications of pyrimidine derivatives in advanced materials science (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
properties
IUPAC Name |
5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21(13-8-4-3-5-9-13)17-15(22-2)12-19-16(20-17)14-10-6-7-11-18-14/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLGZHLDRRHIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC=C2OC)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326379 | |
Record name | 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666601 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-methoxy-N-methyl-N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine | |
CAS RN |
338771-63-4 | |
Record name | 5-methoxy-N-methyl-N-phenyl-2-pyridin-2-ylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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